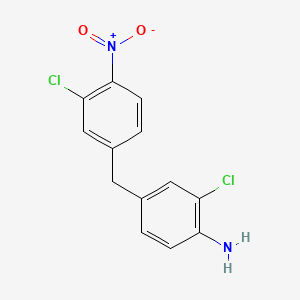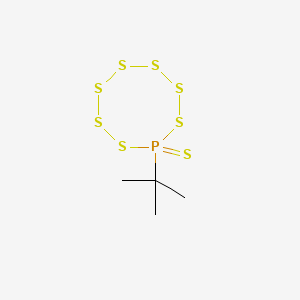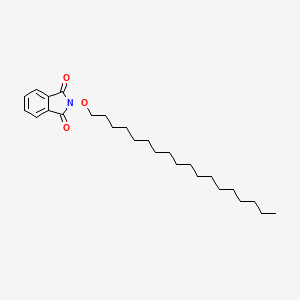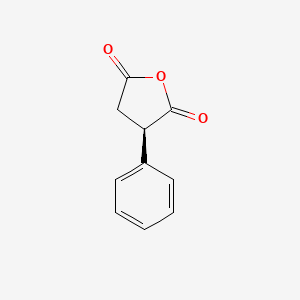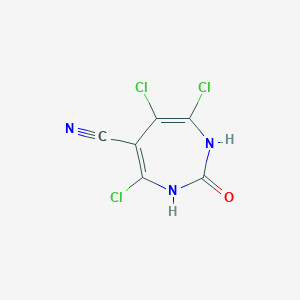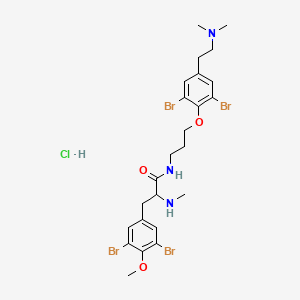
2,2',3,4,5',6-Hexachloro-5-(methanesulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group. This compound is part of a class of chemicals known as polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to achieve the desired level of chlorination.
Introduction of Methanesulfonyl Group: The chlorinated biphenyl is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This step introduces the methanesulfonyl group to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are also implemented to handle the toxic and hazardous nature of the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines (NH2-), polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Less chlorinated biphenyls, dechlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
Aplicaciones Científicas De Investigación
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Used in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
Comparación Con Compuestos Similares
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): These compounds share similar chemical structures and properties, but differ in the number and position of chlorine atoms. Examples include 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 3,3’,4,4’,5,5’-Hexachlorobiphenyl.
Methanesulfonyl Derivatives: Compounds with a methanesulfonyl group attached to different aromatic or aliphatic structures. Examples include 4-Methanesulfonylbiphenyl and 2-Methanesulfonyl-1,1’-biphenyl.
Uniqueness
The uniqueness of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl lies in its specific combination of chlorination and methanesulfonylation, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the behavior and effects of chlorinated biphenyls in various scientific and industrial contexts.
Propiedades
| 140202-89-7 | |
Fórmula molecular |
C13H6Cl6O2S |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)-6-methylsulfonylbenzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)8(9(16)11(18)12(13)19)6-4-5(14)2-3-7(6)15/h2-4H,1H3 |
Clave InChI |
FURYOECJBGDKKN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



